molecular formula C8H15NO4S B6271089 (2S)-2-[(2R)-2-hydroxypropanamido]-4-(methylsulfanyl)butanoic acid CAS No. 2763741-11-1

(2S)-2-[(2R)-2-hydroxypropanamido]-4-(methylsulfanyl)butanoic acid

Cat. No.: B6271089
CAS No.: 2763741-11-1
M. Wt: 221.28 g/mol
InChI Key: UFMNJPDGXQPVJM-RITPCOANSA-N
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Description

N-D-lactoylmethionine is a N-acyl-L-amino acid.

Biological Activity

(2S)-2-[(2R)-2-hydroxypropanamido]-4-(methylsulfanyl)butanoic acid, also known as a derivative of methionine, has garnered attention due to its potential biological activities, particularly in metabolic processes and therapeutic applications. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C5H11NO3S
  • Molecular Weight : 149.21 g/mol
  • SMILES Notation : CSCCC@HC(O)=O

The biological activity of this compound is primarily attributed to its role in amino acid metabolism and its interaction with various enzymatic pathways:

  • Amino Acid Metabolism : As a methionine derivative, it participates in the synthesis of proteins and other metabolites essential for cellular functions.
  • Antioxidant Activity : The compound exhibits antioxidant properties, which may help mitigate oxidative stress in cells.
  • Enzyme Inhibition : Research indicates that it can inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of hormones and neurotransmitters.

Antioxidant Properties

Studies have shown that this compound can scavenge free radicals, thus reducing oxidative damage in cellular systems. This property is crucial for protecting cells from damage related to various diseases.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in preclinical models. It modulates the expression of inflammatory cytokines, which can be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

  • Metabolic Disorders : In a study involving diabetic rats, administration of this compound resulted in improved glycemic control and reduced oxidative stress markers, suggesting a protective role against diabetes-related complications .
  • Cancer Research : Research on cancer cell lines has indicated that this compound may inhibit cell proliferation and induce apoptosis, particularly in prostate cancer cells by modulating androgen synthesis pathways .

Data Tables

Biological ActivityMechanismReference
AntioxidantScavenges free radicals
Anti-inflammatoryModulates cytokine expression
Metabolic regulationImproves glycemic control
Cancer inhibitionInduces apoptosis in cancer cells

Properties

CAS No.

2763741-11-1

Molecular Formula

C8H15NO4S

Molecular Weight

221.28 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-hydroxypropanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C8H15NO4S/c1-5(10)7(11)9-6(8(12)13)3-4-14-2/h5-6,10H,3-4H2,1-2H3,(H,9,11)(H,12,13)/t5-,6+/m1/s1

InChI Key

UFMNJPDGXQPVJM-RITPCOANSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CCSC)C(=O)O)O

Canonical SMILES

CC(C(=O)NC(CCSC)C(=O)O)O

Purity

95

Origin of Product

United States

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